molecular formula C11H10N4O B3009040 6-Methoxy-5-(4-methyl-1H-imidazol-1-yl)picolinonitrile CAS No. 1241428-31-8

6-Methoxy-5-(4-methyl-1H-imidazol-1-yl)picolinonitrile

Cat. No. B3009040
CAS RN: 1241428-31-8
M. Wt: 214.228
InChI Key: NCIUGYXHXBFGBU-UHFFFAOYSA-N
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Description

6-Methoxy-5-(4-methyl-1H-imidazol-1-yl)picolinonitrile is a chemical compound . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, this compound is utilized for its potential as a building block in drug design. Its imidazole ring, a common motif in pharmacologically active molecules, can interact with various biological targets. It’s particularly useful in the synthesis of molecules with potential inhibitory activity against enzymes like ALK5, which are involved in TGF-β-induced Smad2/3 phosphorylation, a pathway significant in cancer and fibrosis .

Organic Synthesis

“6-Methoxy-5-(4-methyl-1H-imidazol-1-yl)picolinonitrile” serves as a versatile intermediate in organic synthesis. Its structure allows for regiocontrolled modifications, making it valuable for constructing complex molecules with precision. This attribute is crucial for developing new synthetic methodologies that can lead to the creation of novel organic compounds .

Material Science

In material science, the compound’s molecular framework can be incorporated into functional materials. The imidazole ring can contribute to the thermal stability and electronic properties of materials, which is beneficial for developing new polymers or coatings with specific characteristics needed in high-performance materials .

Analytical Chemistry

Analytical chemists may explore the use of this compound in developing new analytical reagents or methods. Its distinct chemical properties, such as fluorescence or absorbance, can be harnessed for detecting or quantifying other substances, potentially leading to advancements in analytical techniques .

Environmental Science

The compound’s role in environmental science could be in the development of sensors or assays for monitoring pollutants. Its reactivity and selectivity make it a candidate for creating detection systems that can identify environmental toxins at low concentrations, aiding in pollution control and remediation efforts .

Biochemistry

In biochemistry, “6-Methoxy-5-(4-methyl-1H-imidazol-1-yl)picolinonitrile” might be used to study enzyme-substrate interactions due to its structural similarity to certain biomolecules. It could act as an inhibitor or substrate analog, helping to elucidate enzyme mechanisms or pathways .

Pharmacology

Pharmacologically, the compound could be explored for its therapeutic potential. Imidazole derivatives are known for a wide range of biological activities, and this compound could be a precursor in the synthesis of new drugs with antimicrobial, anti-inflammatory, or antitumor properties .

properties

IUPAC Name

6-methoxy-5-(4-methylimidazol-1-yl)pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O/c1-8-6-15(7-13-8)10-4-3-9(5-12)14-11(10)16-2/h3-4,6-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCIUGYXHXBFGBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=N1)C2=C(N=C(C=C2)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-5-(4-methyl-1H-imidazol-1-yl)picolinonitrile

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere, to a mixture of 6-bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine (25 g) and zinc cyanide (16.4 g) in DMF (250 mL) was added tetrakis(triphenylphosphine)palladium(0) (2.16 g) at room temperature, and the mixture was stirred at 120° C. for 2 hr. The reaction mixture was allowed to cool to room temperature, and diluted with ethyl acetate and 10% aqueous ammonia solution. The precipitate was collected by filtration, washed with ethyl acetate and dried to give the title compound (17.5 g)
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
16.4 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
2.16 g
Type
catalyst
Reaction Step Three

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